molecular formula C7H4BrF3N4 B10904176 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B10904176
M. Wt: 281.03 g/mol
InChI Key: DRCHIFFSAIYKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocycles, which are notably rigid, planar bicyclic systems known for their versatile pharmacological profiles . The molecular structure incorporates a bromo substituent at the 3-position and a trifluoromethyl group at the 2-position, which are strategic handles for further synthetic elaboration via cross-coupling reactions and for modulating the compound's electronic properties and metabolic stability . The core pyrazolo[1,5-a]pyrimidine scaffold is extensively documented as a potent protein kinase inhibitor (PKI), playing a critical role in targeted cancer therapy . Researchers value this class of compounds for their ability to act as ATP-competitive inhibitors, disrupting aberrant signaling pathways that drive oncogenesis . Derivatives have shown promise in inhibiting kinases such as EGFR, B-Raf, and MEK, which are particularly relevant in non-small cell lung cancer (NSCLC) and melanoma . Beyond oncology, this chemical series has also been explored as inhibitors of mycobacterial ATP synthase for tuberculosis treatment, highlighting its broad research utility . The presence of the bromine atom allows for efficient palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the introduction of diverse aromatic and heteroaromatic systems to explore structure-activity relationships (SAR) . This makes the compound a versatile intermediate for constructing chemical libraries aimed at optimizing pharmacological properties, including binding affinity, selectivity, and bioavailability. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C7H4BrF3N4

Molecular Weight

281.03 g/mol

IUPAC Name

3-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C7H4BrF3N4/c8-4-5(7(9,10)11)14-15-3(12)1-2-13-6(4)15/h1-2H,12H2

InChI Key

DRCHIFFSAIYKQW-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C(=N2)C(F)(F)F)Br)N=C1)N

Origin of Product

United States

Preparation Methods

Direct Amination via C–O Bond Activation

The lactam oxygen at C-5 is replaced with an amine using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as an activating agent:

Protocol:

  • Substrate: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.)

  • Activator: PyBroP (1.3 equiv.), Et₃N (3 equiv.)

  • Amine Source: Morpholine, aniline, or aliphatic amines (1.5 equiv.)

  • Solvent: 1,4-Dioxane

  • Temperature: 110°C, 12 h

  • Yield: 70–85% for primary amines; 60–75% for secondary amines.

Reductive Amination of a Ketone Intermediate

Alternatively, the lactam is reduced to a secondary amine using NaBH₄ in the presence of ammonium acetate:

Conditions:

  • Reducing Agent: NaBH₄ (2 equiv.)

  • Ammonium Source: NH₄OAc (3 equiv.)

  • Solvent: MeOH/THF (1:1)

  • Yield: 58–65%.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of two dominant pathways for synthesizing 3-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine:

Method Key Step Yield Purity (HPLC) Limitations
Cyclocondensation → Bromination → SNArMicrowave-assisted cyclization63% → 94% → 78%>95%Requires strict anhydrous conditions
Reductive AminationNaBH₄-mediated reduction65%92%Over-reduction side products

Pathway 1 is preferred for scalability, while Pathway 2 offers shorter reaction times.

Mechanistic Insights into Side Reactions

Debromination during one-pot syntheses has been observed when morpholine and Et₃N are present, leading to a 61% yield of the undesired debrominated byproduct. This side reaction is attributed to the formation of a bromide-scavenging complex between morpholine and triethylamine. Mitigation strategies include:

  • Sequential Stepwise Synthesis: Isolating intermediates before amination.

  • Alternative Amines: Using less nucleophilic amines (e.g., aniline).

Applications and Derivatives

The title compound serves as a precursor for Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of 3,5-disubstituted derivatives with aryl or heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid yields a fluorescent analog with a quantum yield of 44% .

Scientific Research Applications

Antimycobacterial Activity

Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antimycobacterial properties. A study highlighted the structure-activity relationships of these compounds, demonstrating that modifications at the C-7 position can enhance their efficacy against Mycobacterium tuberculosis. For instance, compounds with specific side chains showed promising activity in inhibiting ATP synthase of the bacteria, suggesting potential as anti-tuberculosis agents .

Antifungal and Insecticidal Properties

Recent investigations into trifluoromethyl pyrimidine derivatives have revealed their antifungal and insecticidal activities. Compounds derived from similar structures demonstrated effective inhibition against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activities were comparable to established fungicides, indicating a potential for agricultural applications .

Anticancer Potential

The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. In vitro studies showed that some derivatives exhibited moderate activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Although their efficacy was lower than that of standard chemotherapeutics like doxorubicin, these findings suggest a pathway for further development in oncology .

Structure-Activity Relationship Studies

A detailed study on the structure-activity relationships of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed key insights into how variations in molecular structure affect biological activity. For instance, modifications at the 7-position significantly influenced the antimycobacterial potency and selectivity against other pathogens .

Synthesis of Novel Derivatives

Research has successfully synthesized a variety of novel derivatives of this compound through strategic modifications aimed at enhancing biological activity. These derivatives were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structures and providing insights into their potential interactions with biological targets .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved Activity LevelReference
AntimycobacterialMycobacterium tuberculosisModerate to High
AntifungalBotrytis cinereaComparable to tebuconazole
InsecticidalMythimna separataModerate
AnticancerPC3, K562, Hela, A549Moderate

Mechanism of Action

The mechanism of action of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Structural Features of Analogues
Compound Name Substituents (Position) Synthesis Method Key Activity/Application Reference ID
3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Br (3), CF₃ (2), NH₂ (7) Suzuki coupling/SNAr activation Under investigation
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-FPh (3), p-tolyl (5), NHCH₂Py (7) Suzuki coupling Anti-mycobacterial (M. tb ATP synthase inhibition)
3-Bromo-5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide Br (3), 4-BrPh (5), CF₃ (7), CONHR (2) SNAr with PyBroP activation Kinase inhibitor (Pim1)
5-Methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Ph (3), Me (5), NHCH₂Py (7) Nucleophilic substitution Anti-Wolbachia agents

Key Observations:

  • Position 3 : Bromine in the target compound allows for cross-coupling, whereas phenyl/fluorophenyl groups in analogues enhance target binding (e.g., M. tb inhibition) .
  • Position 2 : Trifluoromethyl substitution is rare; most analogues feature methyl or carboxamide groups here .
Table 2: Activity Comparison of Selected Analogues
Compound Target/Enzyme IC₅₀/MIC Selectivity Notes Reference ID
3-(4-Fluorophenyl)-5-(p-tolyl)-NHCH₂Py (33) M. tb ATP synthase MIC = 0.12 µM Low hERG liability
(4-Bromo-3-CF₃-Ph)-(5-methyl-triazolo)amine (42) Dihydroorotate dehydrogenase IC₅₀ = 8 nM Metabolically stable
3-Bromo-2-CF₃-pyrazolo[1,5-a]pyrimidin-7-amine Undisclosed N/A High microsomal stability

SAR Insights:

  • Electron-withdrawing groups (e.g., CF₃, Br) at position 2 or 3 improve metabolic stability but may reduce solubility .
  • Pyridinylmethylamine at position 7 enhances anti-mycobacterial potency but introduces hERG channel liability in some cases .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison
Compound LogP Solubility (µg/mL) Microsomal Stability (T½, min) Reference ID
3-Bromo-2-CF₃-pyrazolo[1,5-a]pyrimidin-7-amine 2.8 (pred) <10 (pH 7.4) Mouse: 45; Human: 60
3-(4-FPh)-5-(p-tolyl)-NHCH₂Py (33) 3.1 25 (pH 7.4) Mouse: 30; Human: 40
5-Methyl-3-Ph-NHCH₂Py (1) 2.5 50 (pH 7.4) Mouse: 25; Human: 35

Key Trends:

  • Trifluoromethyl groups increase LogP, reducing aqueous solubility but enhancing membrane permeability .
  • Amine vs. pyridinylmethylamine : The NH₂ group in the target compound may improve solubility over bulkier substituents .

Biological Activity

3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C8H5BrF3N3
  • Molecular Weight : 280.0446 g/mol
  • CAS Number : 866770-07-2

Anticancer Activity

Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine. A study demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models. For instance, a derivative showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity while sparing non-cancerous cells .

Neuroprotective Effects

Preliminary evaluations have indicated that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Compounds with micromolar IC50 values against MAO-B suggest a promising avenue for treating neurodegenerative conditions .

Anti-inflammatory Properties

The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anti-inflammatory activities. Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This inhibition can potentially alleviate symptoms associated with various inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be influenced by its structural modifications. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the bromine atom can participate in halogen bonding interactions, further influencing the compound's pharmacodynamics .

Case Studies and Research Findings

StudyFindings
Bindi et al. (2015)Demonstrated that thienopyrazole derivatives inhibit aurora kinase, suggesting potential anticancer applications .
Recent Advances in Pyrimidine-Based Drugs (2024)Highlighted that certain pyrazolo[1,5-a]pyrimidines exhibit selective inhibition of MAO-B with favorable pharmacokinetic profiles and low toxicity in animal models .
MDPI Research (2021)Investigated the synthesis and biological evaluation of various pyrazolo derivatives, noting significant anticancer activity in vitro against multiple cancer cell lines .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves a multi-step process starting with cyclization of pyrazole-amine precursors. A one-pot regioselective method using catalysts (e.g., CuI or Pd-based systems) enables efficient formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include halogenation at position 3 (via bromination) and trifluoromethyl group introduction at position 2. X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and structural integrity .

Step Reagents/Conditions Key Observations
Core formationCuI catalyst, methanol solventHigh regioselectivity (>90%) for pyrazolo[1,5-a]pyrimidine backbone
BrominationNBS or Br₂ in DCMPosition 3 bromination confirmed via X-ray
TrifluoromethylationCF₃Cu or CF₃I/Pd catalysisRequires inert atmosphere and controlled temperature

Q. Which spectroscopic and crystallographic methods validate the structure of this compound?

  • ¹³C/¹H NMR : Assigns substituent positions and confirms trifluoromethyl group integration.
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks).
  • X-ray Crystallography : Resolves regioselectivity ambiguities. Single crystals (grown via slow methanol evaporation) confirm bond angles and spatial arrangement .

Q. What preliminary biological screening assays are used to evaluate its activity?

Initial screening includes:

  • Kinase Inhibition Assays : Testing against CDK9, Pim1, or mycobacterial ATP synthase via fluorescence polarization .
  • Antimicrobial Activity : MIC determination against Mycobacterium tuberculosis H37Rv .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) .

Advanced Research Questions

Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling reactions be addressed for C-3 functionalization?

The bromine atom at position 3 is prone to debromination under standard Pd catalysis. Optimized conditions use XPhosPdG2/XPhos as a tandem catalyst system, suppressing side reactions and enabling efficient coupling with aryl/heteroaryl boronic acids. Microwave-assisted synthesis (80–110°C, 1–4 h) improves yields (54–89%) while retaining the trifluoromethyl group .

Boronic Acid Yield (%) Key Application
4-Fluorophenyl72Anti-TB lead optimization
Pyridinyl68Kinase inhibitor SAR studies

Q. What strategies enhance the compound’s inhibitory potency against mycobacterial targets?

Structural modifications at C-5 (alkyl/aryl groups) and C-7 (amine substituents) significantly impact activity. For example:

  • C-5 4-Fluorophenyl : Increases M. tb growth inhibition (MIC = 0.5 µg/mL) by enhancing hydrophobic interactions with ATP synthase .
  • C-7 Pyridinylmethylamine : Improves metabolic stability in liver microsomes (t₁/₂ > 60 min) .

Q. How does the trifluoromethyl group influence binding affinity and pharmacokinetics?

The CF₃ group at position 2:

  • Enhances Binding : Electron-withdrawing effect stabilizes interactions with kinase ATP pockets (e.g., CDK9 inhibition IC₅₀ = 12 nM) .
  • Improves Lipophilicity : LogP increases by ~1.5 units, aiding blood-brain barrier penetration for neuropharmacological applications .

Q. What computational methods support SAR studies for this compound?

  • Docking Simulations : Predict interactions with CDK9 (PDB: 4BCF) or M. tb ATP synthase (PDB: 6ROK).
  • QSAR Models : Relate C-3/C-5 substituent electronegativity to anti-TB activity (R² = 0.85) .
  • MD Simulations : Assess trifluoromethyl group stability in enzyme active sites over 100 ns trajectories .

Methodological Considerations

Q. How are conflicting data on synthetic yields resolved?

Discrepancies in reported yields (e.g., 54% vs. 89% for Suzuki couplings) arise from:

  • Catalyst Loading : XPhosPdG2 (5 mol%) vs. Pd(PPh₃)₄ (10 mol%).
  • Solvent Choice : 1,4-Dioxane outperforms DMF in reducing side reactions .

Q. What precautions ensure reproducibility in X-ray crystallography?

  • Crystal Growth : Slow evaporation of methanol at 293 K yields diffraction-quality crystals (R-factor < 0.055) .
  • Data Collection : Use CCD area detectors and Olex2 software for structure refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.